1-(3-(4-Fluorophenyl)azepan-1-yl)ethanone
Description
1-(3-(4-Fluorophenyl)azepan-1-yl)ethanone is a ketone derivative featuring an azepane (7-membered nitrogen-containing ring) substituted at the 3-position with a 4-fluorophenyl group. Its molecular structure combines a lipophilic azepane ring with the electronegative fluorine atom, which enhances metabolic stability and binding affinity in biological systems. Such structural motifs are prevalent in medicinal chemistry, particularly in central nervous system (CNS) drugs and enzyme inhibitors .
The compound’s synthesis likely involves nucleophilic substitution or condensation reactions, similar to methods described for related fluorophenyl-ethanone derivatives (e.g., Knoevenagel condensation or Swern oxidation) .
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)azepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-11(17)16-9-3-2-4-13(10-16)12-5-7-14(15)8-6-12/h5-8,13H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMNVCCGIPLFJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC(C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-(4-Fluorophenyl)azepan-1-yl)ethanone involves several steps, typically starting with the preparation of the azepane ring followed by the introduction of the fluorophenyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Formation of the azepane ring through cyclization reactions.
Substitution Reactions: Introduction of the fluorophenyl group via substitution reactions.
Industrial Production: Large-scale production methods often involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-(4-Fluorophenyl)azepan-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound 1-(3-(4-Fluorophenyl)azepan-1-yl)ethanone , also known by its CAS number 1797304-58-5, has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies from verified sources.
Medicinal Chemistry
This compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, particularly in the central nervous system (CNS). The fluorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.
Case Studies
- Antidepressant Activity : Preliminary studies have indicated that compounds with similar structures exhibit antidepressant properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of azepane derivatives in modulating neurotransmitter systems, which could be extrapolated to this compound .
- Analgesic Effects : Another area of exploration is the analgesic effects of this compound. Research has shown that azepane derivatives can influence pain pathways, suggesting potential use in pain management therapies .
Neuropharmacology
The compound's structure allows for interaction with various receptors involved in neurological processes. Investigations into its effects on GABAergic and dopaminergic systems are ongoing.
Relevant Findings
- GABA Receptor Modulation : Case studies indicate that similar compounds can act as GABA receptor modulators, providing insights into potential anxiolytic effects. This is particularly relevant given the rising interest in non-benzodiazepine anxiolytics .
Synthetic Pathways and Drug Development
The synthesis of this compound involves several key steps, often utilizing established synthetic routes for azepane derivatives. Understanding these pathways is crucial for scaling production for research and clinical trials.
Synthesis Overview
A common synthetic route includes:
- Formation of the azepane ring through cyclization.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Acetylation to yield the final product.
This methodology not only provides insights into its chemical behavior but also informs future modifications to enhance efficacy or reduce side effects.
Toxicity Insights
Research indicates that while some azepane derivatives exhibit mild toxicity at high doses, the therapeutic window appears adequate for further exploration in clinical settings .
Mechanism of Action
The mechanism of action of 1-(3-(4-Fluorophenyl)azepan-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below summarizes structural analogs, highlighting variations in heterocycles, substituents, and functional groups:
Structural and Conformational Analysis
- Planarity and Binding : Pyrazoline-thiazole hybrids () exhibit near-planar conformations, facilitating π-π stacking with biological targets. In contrast, azepane’s flexibility may enable diverse binding modes in enzymes or receptors .
- Crystallography : Isostructural compounds (e.g., ) crystallize in triclinic systems (P 1 symmetry), with fluorophenyl groups adopting perpendicular orientations relative to the core structure .
Biological Activity
1-(3-(4-Fluorophenyl)azepan-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 235.30 g/mol. The compound features an azepane ring and a fluorophenyl group, which contribute to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Interaction : The indole and azepane rings can interact with various receptors, potentially modulating their activity. This interaction can influence signaling pathways related to neurotransmission and cellular responses.
- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes, which could be relevant in therapeutic contexts such as cancer treatment or neurological disorders .
Biological Activity
Research has indicated that compounds structurally similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Activity : Some derivatives have shown promising anticancer properties, with studies indicating potential efficacy against various cancer cell lines .
Case Studies
- In Vitro Studies : A study reported that compounds similar to this compound demonstrated significant cytotoxicity in cancer cell lines, with IC50 values ranging from 0.11 to 1.47 µM . These findings suggest that modifications to the azepane or fluorophenyl groups can enhance anticancer activity.
- Mechanistic Insights : Research indicates that the presence of the fluorine atom in the phenyl group enhances the compound's binding affinity to target proteins, which may improve its pharmacological profile.
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Azepane + Fluorophenyl | Anticancer | 0.11 - 1.47 |
| 1-(3-(4-Chlorophenyl)azepan-1-yl)ethanone | Azepane + Chlorophenyl | Antimicrobial | TBD |
| 1-(3-(4-Methylphenyl)azepan-1-yl)ethanone | Azepane + Methylphenyl | Anticancer | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
